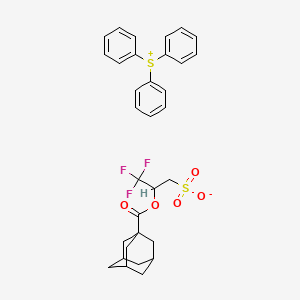
2-(Adamantane-1-carbonyloxy)-3,3,3-trifluoro-propane-1-sulfonate;triphenylsulfonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Adamantane-1-carbonyloxy)-3,3,3-trifluoro-propane-1-sulfonate;triphenylsulfonium is a complex organic compound that features a unique combination of adamantane, trifluoropropane, and sulfonate groups
Métodos De Preparación
The synthesis of 2-(Adamantane-1-carbonyloxy)-3,3,3-trifluoro-propane-1-sulfonate;triphenylsulfonium typically involves multiple steps, starting with the functionalization of adamantane. One common method involves the radical functionalization of adamantane derivatives, which can be achieved through carbocation or radical intermediates . The reaction conditions often include the use of strong oxidizing agents and specific catalysts to facilitate the formation of the desired product.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
2-(Adamantane-1-carbonyloxy)-3,3,3-trifluoro-propane-1-sulfonate;triphenylsulfonium can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxygenated products such as adamantanone and adamantanol .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn industry, it can be used in the development of advanced materials and catalysts .
Mecanismo De Acción
The mechanism of action of 2-(Adamantane-1-carbonyloxy)-3,3,3-trifluoro-propane-1-sulfonate;triphenylsulfonium involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Comparación Con Compuestos Similares
Similar compounds to 2-(Adamantane-1-carbonyloxy)-3,3,3-trifluoro-propane-1-sulfonate;triphenylsulfonium include other adamantane derivatives and trifluoropropane sulfonates. These compounds share similar structural features but may differ in their reactivity and applications. For example, unsaturated adamantane derivatives have been studied for their potential use in the synthesis of functional materials and bioactive compounds .
Propiedades
Fórmula molecular |
C32H33F3O5S2 |
|---|---|
Peso molecular |
618.7 g/mol |
Nombre IUPAC |
2-(adamantane-1-carbonyloxy)-3,3,3-trifluoropropane-1-sulfonate;triphenylsulfanium |
InChI |
InChI=1S/C18H15S.C14H19F3O5S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;15-14(16,17)11(7-23(19,20)21)22-12(18)13-4-8-1-9(5-13)3-10(2-8)6-13/h1-15H;8-11H,1-7H2,(H,19,20,21)/q+1;/p-1 |
Clave InChI |
LWCJGPXPEOMYDB-UHFFFAOYSA-M |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C(=O)OC(CS(=O)(=O)[O-])C(F)(F)F.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















